molecular formula C23H24ClNO5S2 B12140721 3-chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B12140721
M. Wt: 494.0 g/mol
InChI Key: QCJAVYXWFWKKFF-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxamide, 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- (9CI) is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzo[b]thiophene core, a carboxamide group, and various substituents, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxyl chloride with appropriate amines in the presence of a base such as triethylamine . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-carboxamide derivatives can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

Benzo[b]thiophene-2-carboxamide derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-2-carboxamide derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as agonists of the stimulator of interferon genes (STING) pathway, leading to the activation of immune responses . The binding of these compounds to their targets can induce conformational changes and trigger downstream signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzo[b]thiophene-2-carboxamide, 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- (9CI) lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl and tetrahydro-1,1-dioxido-3-thienyl groups, along with the 3-chloro and 6-methyl substituents, differentiates it from other similar compounds and contributes to its unique activity profile.

Properties

Molecular Formula

C23H24ClNO5S2

Molecular Weight

494.0 g/mol

IUPAC Name

3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H24ClNO5S2/c1-14-4-6-17-20(10-14)31-22(21(17)24)23(26)25(16-8-9-32(27,28)13-16)12-15-5-7-18(29-2)19(11-15)30-3/h4-7,10-11,16H,8-9,12-13H2,1-3H3

InChI Key

QCJAVYXWFWKKFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4)Cl

Origin of Product

United States

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